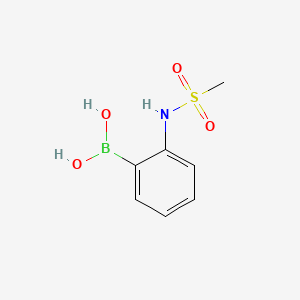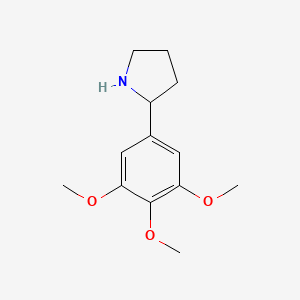
(2-(Methylsulfonamido)phenyl)boronic acid
説明
Synthesis Analysis
The synthesis of “(2-(Methylsulfonamido)phenyl)boronic acid” involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . The reaction conditions include the use of potassium carbonate and dichloro (1,1’-bis (diphenylphosphanyl)ferrocene)palladium (II)*CH2Cl2 in 1,4-dioxane and water at 95℃ for 12 hours .Molecular Structure Analysis
The molecular formula of “(2-(Methylsulfonamido)phenyl)boronic acid” is C7H10BNO4S. Its average mass is 200.020 Da and its monoisotopic mass is 200.031464 Da .Chemical Reactions Analysis
“(2-(Methylsulfonamido)phenyl)boronic acid” can participate in Suzuki-Miyaura coupling, a metal-catalyzed reaction typically with Pd, between an alkenyl (vinyl), aryl, or alkynyl organoborane (boronic acid or boronic ester, or special cases with aryl trifluoroborane) and halide or triflate under basic conditions .Physical And Chemical Properties Analysis
“(2-(Methylsulfonamido)phenyl)boronic acid” is a white to light yellow crystal powder . It has a high GI absorption and is very soluble .科学的研究の応用
Sensing Applications
Boronic acids, including (2-(Methylsulfonamido)phenyl)boronic acid , are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction leads to significant fluorescence changes, making them useful in various sensing applications, both in homogeneous assays and heterogeneous detection .
Fluorescent Sensors
As Lewis acids, boronic acids can bind with 1,2- or 1,3-diols in aqueous solutions reversibly and covalently to form cyclic esters. This binding results in notable fluorescence changes, which is why boronic acid compounds have been developed as sensors for recognizing carbohydrates and other substances .
Electrochemical Biosensors
Boronic acid-based materials are used in electrochemical biosensors for detecting biomolecules. For instance, compounds similar to (2-(Methylsulfonamido)phenyl)boronic acid have been used as electroactive labels for glycoproteins, DNA, and lipopolysaccharides (LPSs) .
作用機序
Target of Action
Boronic acids and their derivatives are known for their wide utility in asymmetric synthesis .
Mode of Action
Boronic acids and their derivatives are generally involved in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
Organoboron compounds, in general, are known to be involved in a broad array of diverse molecules with high enantioselectivity .
Safety and Hazards
The safety precautions for handling “(2-(Methylsulfonamido)phenyl)boronic acid” include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
将来の方向性
特性
IUPAC Name |
[2-(methanesulfonamido)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4S/c1-14(12,13)9-7-5-3-2-4-6(7)8(10)11/h2-5,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRMOEFOTPSWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NS(=O)(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378532 | |
| Record name | {2-[(Methanesulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methylsulfonamido)phenyl)boronic acid | |
CAS RN |
756520-78-2 | |
| Record name | B-[2-[(Methylsulfonyl)amino]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756520-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[(Methanesulfonyl)amino]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 756520-78-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)




![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)
![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)






